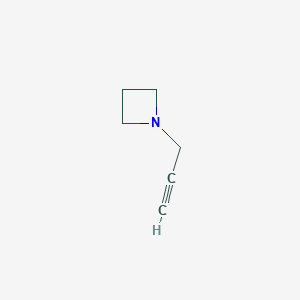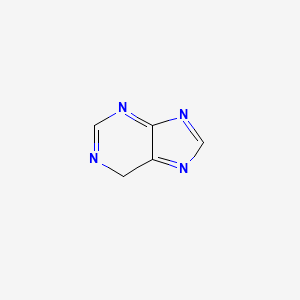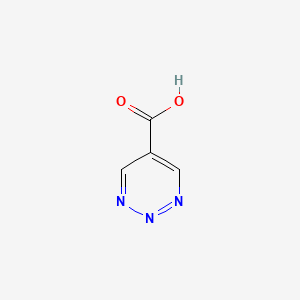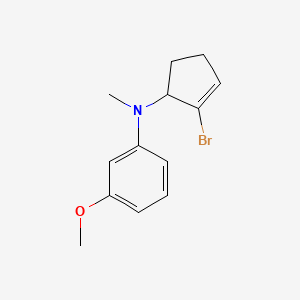
2-Oxazolecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolecarboxylic acid hydrochloride is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolecarboxylic acid hydrochloride typically involves the cyclization of amino alcohols with carboxylic acids. One common method includes the use of a nucleophilic attack followed by intramolecular cyclization . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to yield oxazoles in high purity .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure the production of the compound in an eco-friendly and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: (3 + 2) cycloaddition reactions employing Cu(I) or Ru(II) as catalysts.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as iodine and copper nitrate.
Substitution: Utilizes palladium catalysts and phosphine ligands in polar or nonpolar solvents.
Cycloaddition: Employs copper or ruthenium catalysts under mild conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Oxazolecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-oxazolecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been shown to inhibit prostacyclin receptors, leading to effects such as inhibition of platelet aggregation and vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Oxazole: A simpler structure with similar reactivity.
Isoxazole: Contains an additional nitrogen atom, leading to different chemical properties.
Thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Uniqueness: 2-Oxazolecarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H4ClNO3 |
|---|---|
Molecular Weight |
149.53 g/mol |
IUPAC Name |
1,3-oxazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H3NO3.ClH/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);1H |
InChI Key |
OPWGPGNRBIJMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

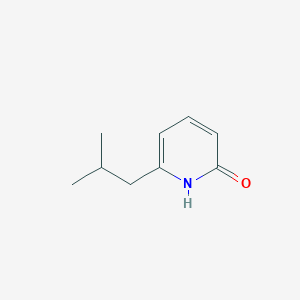
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
